2-Iodo-4-chloro-5-nitroaniline
Description
2-Iodo-4-chloro-5-nitroaniline is a halogenated nitroaniline derivative with the molecular formula C₆H₃ClIN₂O₂ and a molecular weight of 298.47 g/mol. This compound features an aromatic benzene ring substituted with iodine (position 2), chlorine (position 4), and a nitro group (position 5), along with an amine group (position 1). Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions where iodine acts as a leaving group .
Properties
Molecular Formula |
C6H4ClIN2O2 |
|---|---|
Molecular Weight |
298.46 g/mol |
IUPAC Name |
4-chloro-2-iodo-5-nitroaniline |
InChI |
InChI=1S/C6H4ClIN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 |
InChI Key |
DESVDNMELPUQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Chloro-4-iodo-2-nitroaniline (CAS 335349-57-0)
- Structural Differences : The iodine and nitro groups are swapped (iodine at position 4, nitro at position 2) compared to the target compound.
- Molecular Weight : Identical (298.47 g/mol) due to the same substituents .
- Synthesis: Prepared via nucleophilic substitution using potassium hydroxide in DMSO/methanol, highlighting the reactivity of iodine in such conditions .
- Applications : Similar utility as a synthetic intermediate, though the altered substituent positions may influence regioselectivity in further reactions.
2-Iodo-4-nitroaniline
4-Chloro-2-iodoaniline (CAS 1373233-50-1)
- Structural Differences : Missing the nitro group at position 4.
- Impact : The nitro group’s absence reduces steric hindrance and electron-withdrawing effects, making the compound more reactive in nucleophilic aromatic substitution. Molecular weight is 248.45 g/mol .
- Applications : A key intermediate in pharmaceutical synthesis, particularly for antibiotics .
5-Iodo-4-methyl-2-nitroaniline (CAS 97113-38-7)
- Structural Differences : Methyl group replaces chlorine at position 4.
- Impact : The methyl group introduces steric hindrance and electron-donating effects, altering solubility and reactivity. Molecular formula is C₇H₆IN₂O₂ (MW: 292.04 g/mol ), though discrepancies in reported data (e.g., molecular weight in ) suggest caution in interpretation .
- Applications : Used in organic electronics due to methyl’s stabilizing effects on crystal packing.
2,6-Diiodo-4-nitroaniline (CAS 5398-27-6)
- Structural Differences : Features two iodine atoms (positions 2 and 6) instead of iodine and chlorine.
- Safety : Classified as an irritant (risk code Xi), with hazards similar to the target compound .
Comparative Data Table
Key Research Findings
- Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl): Increase acidity of the amine group and direct further substitution to meta/para positions . Halogen Position: Iodine at position 2 (as in the target compound) enhances leaving-group ability in Suzuki-Miyaura couplings compared to position 4 .
- Synthetic Utility : Nitro groups facilitate reduction to amines, enabling access to diverse derivatives, while iodine supports transition-metal-catalyzed cross-couplings .
- Safety Considerations : Halogenated nitroanilines generally exhibit irritant properties, necessitating handling under controlled conditions .
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